molecular formula C7H7N3O2 B3051939 (Z)-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE CAS No. 3718-21-6

(Z)-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE

Cat. No.: B3051939
CAS No.: 3718-21-6
M. Wt: 165.15 g/mol
InChI Key: SDYNELWVLWBQGA-WEVVVXLNSA-N
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Description

(Z)-[(2-Nitrophenyl)methylidene]hydrazine is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a nitrophenyl group attached to a methylidenehydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[(2-Nitrophenyl)methylidene]hydrazine typically involves the condensation of 2-nitrobenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-Nitrobenzaldehyde+Hydrazine HydrateThis compound+Water\text{2-Nitrobenzaldehyde} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} 2-Nitrobenzaldehyde+Hydrazine Hydrate→this compound+Water

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

(Z)-[(2-Nitrophenyl)methylidene]hydrazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The hydrazone moiety can be oxidized to form corresponding azines or other oxidized derivatives.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol solvent.

    Oxidation: Potassium permanganate, dichloromethane solvent.

    Substitution: Sodium methoxide, methanol solvent.

Major Products

    Reduction: (Z)-[(2-Aminophenyl)methylidene]hydrazine.

    Oxidation: Azines or other oxidized derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

(Z)-[(2-Nitrophenyl)methylidene]hydrazine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.

Mechanism of Action

The mechanism of action of (Z)-[(2-Nitrophenyl)methylidene]hydrazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-[(2-Aminophenyl)methylidene]hydrazine: Similar structure but with an amino group instead of a nitro group.

    (Z)-[(4-Nitrophenyl)methylidene]hydrazine: Similar structure but with the nitro group in the para position.

Uniqueness

(Z)-[(2-Nitrophenyl)methylidene]hydrazine is unique due to the presence of the nitro group in the ortho position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its para-substituted counterpart.

Properties

CAS No.

3718-21-6

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

(E)-(2-nitrophenyl)methylidenehydrazine

InChI

InChI=1S/C7H7N3O2/c8-9-5-6-3-1-2-4-7(6)10(11)12/h1-5H,8H2/b9-5+

InChI Key

SDYNELWVLWBQGA-WEVVVXLNSA-N

SMILES

C1=CC=C(C(=C1)C=NN)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NN)[N+](=O)[O-]

Key on ui other cas no.

3718-21-6

Origin of Product

United States

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